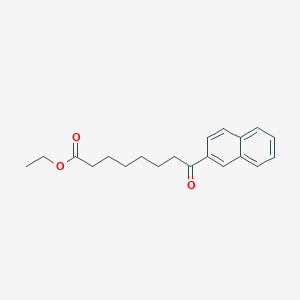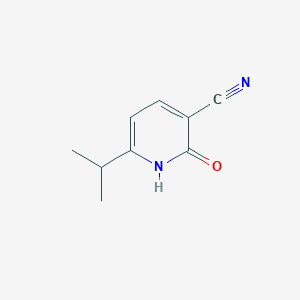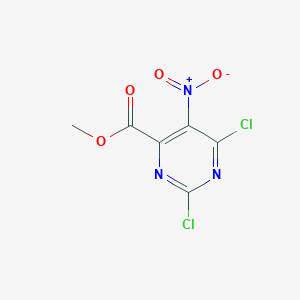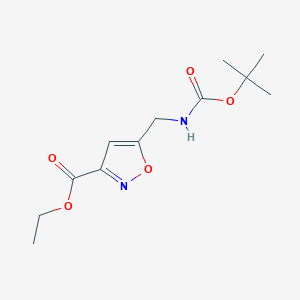
Ethyl 8-(2-naphthyl)-8-oxooctanoate
Vue d'ensemble
Description
Ethyl 8-(2-naphthyl)-8-oxooctanoate is an organic compound that features a naphthalene ring attached to an octanoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-(2-naphthyl)-8-oxooctanoate typically involves the esterification of 8-(2-naphthyl)-8-oxooctanoic acid with ethanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 8-(2-naphthyl)-8-oxooctanoate can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinones.
Reduction: The carbonyl group in the ester can be reduced to form alcohols.
Substitution: The hydrogen atoms on the naphthalene ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Alcohols
Substitution: Halogenated or nitrated naphthalene derivatives
Applications De Recherche Scientifique
Ethyl 8-(2-naphthyl)-8-oxooctanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Ethyl 8-(2-naphthyl)-8-oxooctanoate exerts its effects involves interactions with various molecular targets. The naphthalene ring can participate in π-π stacking interactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These interactions and reactions can influence biological pathways and chemical processes.
Comparaison Avec Des Composés Similaires
Ethyl 8-(2-naphthyl)-8-oxooctanoate can be compared with similar compounds such as:
Ethyl 8-oxooctanoate: Lacks the naphthalene ring, making it less versatile in terms of chemical reactivity.
2-Naphthylacetic acid: Contains a naphthalene ring but lacks the ester functionality, limiting its applications in esterification reactions.
Ethyl naphthalene-2-carboxylate: Similar structure but with the ester group directly attached to the naphthalene ring, affecting its reactivity and applications.
This compound stands out due to its unique combination of a naphthalene ring and an octanoate ester, providing a versatile platform for various chemical and biological applications.
Propriétés
IUPAC Name |
ethyl 8-naphthalen-2-yl-8-oxooctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c1-2-23-20(22)12-6-4-3-5-11-19(21)18-14-13-16-9-7-8-10-17(16)15-18/h7-10,13-15H,2-6,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIRNBRQQNNAKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50446994 | |
| Record name | ETHYL 8-(2-NAPHTHYL)-8-OXOOCTANOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50446994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
362669-46-3 | |
| Record name | ETHYL 8-(2-NAPHTHYL)-8-OXOOCTANOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50446994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(2S,3S,4S,5R,6S)-6-[(2Z,4E,6E,8E)-3,7-Dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1311886.png)

![2-[(Dimethylamino)methyl]-4-fluorophenol](/img/structure/B1311889.png)

![5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1311892.png)
